

Application Note: Strategic Functionalization of (Z)-1-Methoxy-1-penten-3-yne

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Compound of Interest

Compound Name: (Z)-1-Methoxy-1-penten-3-yne

CAS No.: 17053-80-4

Cat. No.: B107567

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Executive Summary & Chemical Profile[1]

(Z)-1-Methoxy-1-penten-3-yne represents a specialized class of conjugated enyne ethers serving as a "linchpin" reagent in the synthesis of polysubstituted furans, phenols, and complex polyketide fragments. Unlike simple terminal alkynes, this internal alkyne (C5-methyl substituted) combined with an electron-rich enol ether offers a unique push-pull electronic system.

This guide details the regioselective protocols for transforming this building block, focusing on Gold(I)-catalyzed cycloisomerization and Diels-Alder cycloadditions.

Chemical Identity

Property	Specification
IUPAC Name	(Z)-1-Methoxy-1-penten-3-yne
Structure	
Molecular Weight	96.13 g/mol
Key Functionality	Conjugated Enyne, Enol Ether (Nucleophilic), Internal Alkyne (Electrophilic upon activation)
Stereochemistry	(Z)-isomer (cis-relationship facilitates cyclization)

Reactivity Logic & Pathway Selection

The reactivity of **(Z)-1-Methoxy-1-penten-3-yne** is governed by the competition between the electron-donating methoxy group (activating the alkene) and the pi-acidity of the alkyne.

Decision Matrix

- Target: Substituted Furans

Use Protocol A (Au-Catalysis). The Lewis acidic gold activates the alkyne, triggering nucleophilic attack by the enol ether oxygen.

- Target: Polysubstituted Benzenes

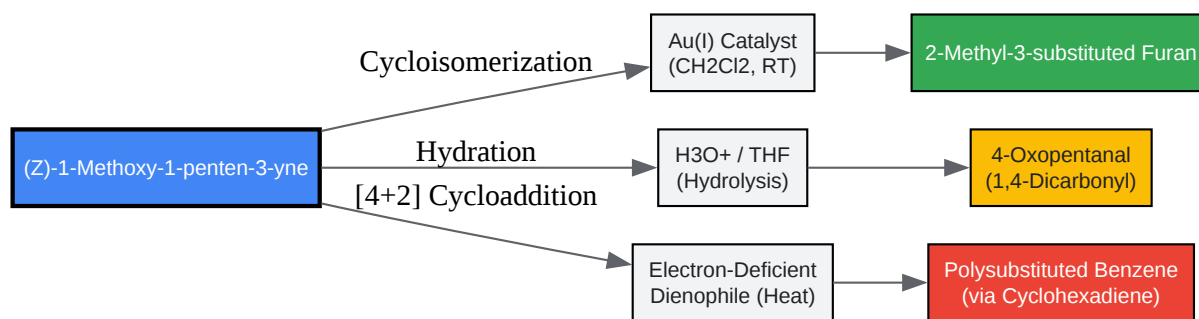
Use Protocol B (Diels-Alder). The molecule acts as an electron-rich diene (Danishefsky-type surrogate).

- Target: 1,4-Dicarbonyls

Use Protocol C (Brønsted Acid Hydrolysis). Controlled hydration yields

-keto aldehydes.

Visualization: Reactivity Flowchart



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Figure 1: Divergent synthetic pathways for **(Z)-1-Methoxy-1-penten-3-yne** controlled by catalyst selection.

Detailed Experimental Protocols

Protocol A: Gold(I)-Catalyzed Synthesis of 2,5-Disubstituted Furans

This is the highest-value transformation, converting the linear enyne directly into a heterocycle with 100% atom economy.

Mechanism: The Au(I) coordinates to the alkyne (acting as a

-acid). The methoxy oxygen attacks the activated alkyne (5-endo-dig or 5-exo-dig depending on polarization), followed by demethylation/aromatization.

Reagents:

- Substrate: **(Z)-1-Methoxy-1-penten-3-yne** (1.0 equiv)
- Catalyst: Ph₃PAuCl (5 mol%) + AgSbF₆ (5 mol%) (Generates cationic Au(I))
- Solvent: Anhydrous Dichloromethane (DCM)
- Quench: Triethylamine

Step-by-Step Workflow:

- **Catalyst Activation:** In a flame-dried Schlenk flask under Argon, dissolve Ph₃PAuCl (25 mg, 0.05 mmol) and AgSbF₆ (17 mg, 0.05 mmol) in DCM (2 mL). Stir for 10 minutes. A white precipitate (AgCl) will form.
- **Substrate Addition:** Dissolve **(Z)-1-Methoxy-1-penten-3-yne** (96 mg, 1.0 mmol) in DCM (3 mL). Add this solution dropwise to the catalyst mixture at room temperature.
- **Reaction Monitoring:** Stir at ambient temperature. Monitor by TLC (Hexanes/EtOAc 9:1). The starting material (high R_f) should disappear within 1-3 hours.
- **Workup:** Filter the mixture through a short pad of silica gel (eluting with DCM) to remove silver salts and gold catalyst.
- **Purification:** Concentrate the filtrate under reduced pressure (Caution: Product may be volatile). Purify via flash chromatography to yield the furan derivative.

Expected Outcome: Formation of 2-methylfuran derivatives. The position of the methoxy group usually leads to its loss or rearrangement depending on exact conditions, but in non-nucleophilic media, migration can occur.

Protocol B: Diels-Alder Cycloaddition (Benzene Synthesis)

The reagent acts as an electron-rich diene. This protocol uses Dimethyl Acetylenedicarboxylate (DMAD) as a model dienophile.

Reagents:

- Diene: **(Z)-1-Methoxy-1-penten-3-yne** (1.0 equiv)
- Dienophile: DMAD (1.2 equiv)
- Solvent: Toluene (anhydrous)

Step-by-Step Workflow:

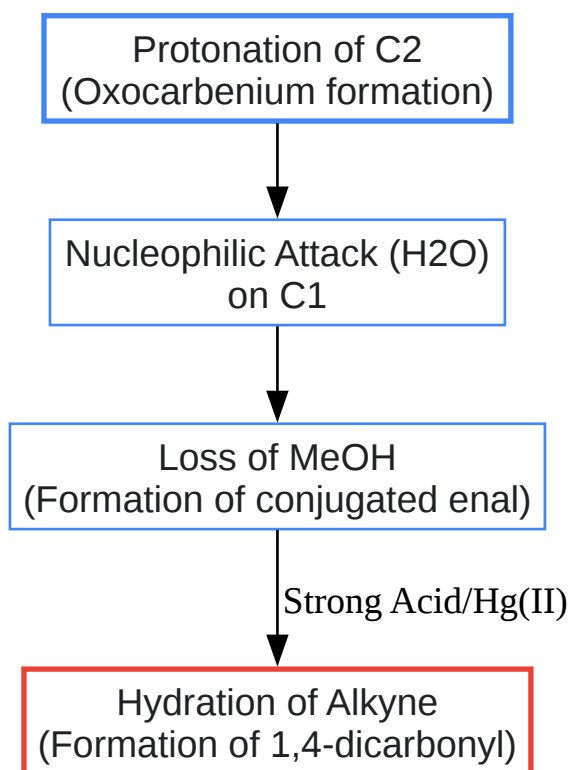
- Setup: Charge a pressure tube or sealed flask with the diene (1.0 mmol) and DMAD (1.2 mmol) in Toluene (5 mL).
- Thermal Cycle: Heat the mixture to 110°C for 12-24 hours. The "Z" configuration of the alkene facilitates the s-cis conformation required for the [4+2] cycloaddition.
- Elimination (Aromatization): The initial adduct is a cyclohexadiene. Often, methanol elimination occurs spontaneously or can be forced by adding a trace of acid (p-TsOH) during workup to yield the aromatic phthalate derivative.
- Purification: Evaporate toluene and purify via column chromatography.

Mechanistic Insight: Acid-Catalyzed Hydration

Understanding the hydration pathway is critical for troubleshooting side reactions in the protocols above.

Pathway:

- Protonation: H⁺ attacks the electron-rich alkene (C2), forming a resonance-stabilized oxocarbenium ion at C1.
- Water Attack: Water attacks C1.
- Elimination: Methanol is eliminated, generating an enal/enone.
- Alkyne Hydration: Under stronger conditions, the alkyne hydrates to a ketone, resulting in a 1,4-dicarbonyl system (4-oxopentanal).



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Figure 2: Stepwise hydration mechanism leading to 1,4-dicarbonyl precursors.

Troubleshooting & Critical Parameters

Issue	Probable Cause	Corrective Action
Low Yield in Au-Catalysis	Catalyst poisoning or wet solvent.	Ensure DCM is distilled over CaH ₂ . Use AgSbF ₆ in a glovebox if possible to prevent hydrolysis.
No Reaction in Diels-Alder	Diene cannot achieve s-cis conformation.	Ensure the starting material is the (Z)-isomer. The (E)-isomer reacts significantly slower due to steric hindrance in achieving s-cis.
Polymerization	Acid concentration too high.	In Protocol C, use buffered conditions or low temperature (-78°C) to control the highly reactive oxocarbenium intermediates.

References

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- Danishefsky, S., & Kitahara, T. (1974). "Useful diene for the Diels-Alder reaction."^{[2][3][4][5]} *Journal of the American Chemical Society*. (Establishes the reactivity of alkoxy-dienes).

Note: While specific papers on the "penten-3-yne" homologue are less common than the "buten-3-yne" parent, the reactivity profiles described in References 1 and 2 cover the general class of 1-alkoxy-1-en-3-yne.

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Sources

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